molecular formula C7H14O2 B1268588 2,2,3-trimethylbutanoic acid CAS No. 49714-52-5

2,2,3-trimethylbutanoic acid

Cat. No.: B1268588
CAS No.: 49714-52-5
M. Wt: 130.18 g/mol
InChI Key: MLFLWIBXZIPYEI-UHFFFAOYSA-N
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Description

2,2,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H14O2. . This compound is characterized by its unique structure, which includes three methyl groups attached to a butyric acid backbone. It is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-trimethylbutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,3-trimethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, 2,2,3-trimethylbutyric acid is often produced through catalytic processes that involve the use of metal catalysts. These methods are designed to be efficient and cost-effective, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-trimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2,3-trimethylbutyric acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. Additionally, the methyl groups can influence the compound’s hydrophobicity and its ability to penetrate cell membranes .

Comparison with Similar Compounds

Uniqueness: 2,2,3-trimethylbutanoic acid is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications where specific reactivity and interactions are required .

Properties

IUPAC Name

2,2,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFLWIBXZIPYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197990
Record name 2,2,3-Trimethylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-52-5
Record name 2,2,3-Trimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49714-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trimethylbutyric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trimethylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-trimethylbutyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on the decarboxylation mechanism of tertiary carboxylic acids using lead tetraacetate. How does 2,2,3-trimethylbutanoic acid fit into this study, and what key information about its reactivity was revealed?

A1: this compound, being a tertiary carboxylic acid, served as a model substrate in this study []. The research revealed that this compound, upon reaction with lead tetraacetate, undergoes decarboxylation via a radical mechanism. This process involves the initial formation of a tertiary radical, which can then form an organolead intermediate or undergo oxidation to a carbocation. The final product distribution (olefins and acetates) is influenced by the reaction conditions, particularly the presence or absence of copper salts, highlighting the involvement of both radical and carbocation intermediates in the decarboxylation pathway [].

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